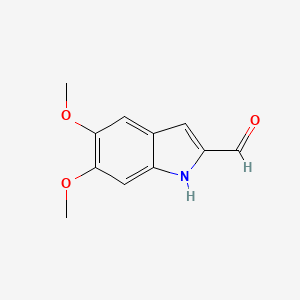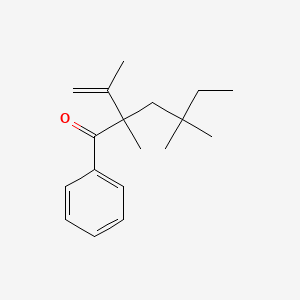
5,6-Dimethoxy-1H-indole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethoxy-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its yellow to orange crystalline solid form and is soluble in organic solvents like dichloromethane and dimethyl sulfoxide . Indole derivatives, including this compound, are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 5,6-Dimethoxy-1H-indole-2-carbaldehyde involves several steps. One common method includes the reaction of 5,6-dimethoxyindole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically occurs under mild conditions, yielding the desired aldehyde product .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
5,6-Dimethoxy-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions include 5,6-dimethoxyindole-2-carboxylic acid (oxidation product) and 5,6-dimethoxyindole-2-methanol (reduction product).
Applications De Recherche Scientifique
5,6-Dimethoxy-1H-indole-2-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5,6-Dimethoxy-1H-indole-2-carbaldehyde is not fully elucidated. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. They can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation . The specific molecular targets and pathways for this compound would depend on its structural modifications and the biological context in which it is used.
Comparaison Avec Des Composés Similaires
5,6-Dimethoxy-1H-indole-2-carbaldehyde can be compared with other indole derivatives such as:
5,6-Dimethoxyindole: Similar in structure but lacks the aldehyde group, which affects its reactivity and applications.
1H-Indole-3-carbaldehyde: Another indole aldehyde with different substitution patterns, leading to distinct chemical and biological properties.
5-Fluoro-3-phenyl-1H-indole-2-carbaldehyde: A fluorinated indole derivative with enhanced biological activity, particularly in antiviral applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
5,6-dimethoxy-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C11H11NO3/c1-14-10-4-7-3-8(6-13)12-9(7)5-11(10)15-2/h3-6,12H,1-2H3 |
Clé InChI |
HLCWRXQPKCRFAN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=C(N2)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3-(2-thiazolyl)-5-(2-thienyl)-](/img/structure/B15158448.png)

![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol](/img/structure/B15158467.png)
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine](/img/structure/B15158473.png)



![4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B15158493.png)

![4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol](/img/structure/B15158522.png)
![1-Oxaspiro[4.5]dec-6-en-2-one, 4,4,8-trimethyl-, (5S,8R)-](/img/structure/B15158529.png)
